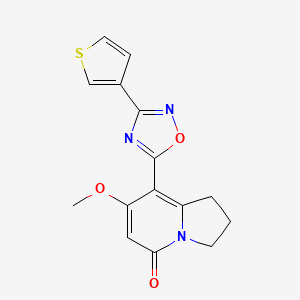

7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one

Description

Properties

IUPAC Name |

7-methoxy-8-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-2,3-dihydro-1H-indolizin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-20-11-7-12(19)18-5-2-3-10(18)13(11)15-16-14(17-21-15)9-4-6-22-8-9/h4,6-8H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCVUZLBNHZFENB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N2CCCC2=C1C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one typically involves multiple steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under basic conditions.

Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation of a hydroxyl precursor using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Construction of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Attachment of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially using reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: The methoxy group can be substituted under nucleophilic conditions, such as with strong nucleophiles like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: NaH, alkyl halides

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring

Reduction: Reduced oxadiazole derivatives

Substitution: Various alkylated derivatives depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. The presence of the thiophene ring enhances the compound's interaction with microbial targets. Studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Mycobacterium tuberculosis | 50 | |

| Compound B | Pseudomonas aeruginosa | < 1 | |

| 7-Methoxy... | Various | TBD | Current Study |

Anticancer Potential

The activation of apoptotic pathways by oxadiazole derivatives has been documented, suggesting that the compound may induce cell death in cancer cells. Studies have highlighted the role of similar compounds as caspase activators, which are crucial for programmed cell death . This indicates a promising avenue for further research into the anticancer applications of 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one.

Table 2: Apoptotic Induction by Oxadiazole Derivatives

| Compound Name | Mechanism | Effectiveness | Reference |

|---|---|---|---|

| Compound C | Caspase Activation | High | |

| Compound D | Apoptosis Induction | Moderate | |

| 7-Methoxy... | TBD | TBD | Current Study |

Anti-inflammatory Properties

Compounds containing oxadiazole moieties have been reported to exhibit anti-inflammatory effects. These properties are critical in treating conditions such as arthritis and other inflammatory diseases. The exact mechanism by which this compound exerts its effects remains an area for future exploration.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- One study demonstrated that derivatives with thiophene substitutions showed enhanced antibacterial activity compared to their non-thiophene counterparts .

- Another research focused on the apoptosis-inducing capabilities of oxadiazole derivatives in cancer cell lines, providing insights into their potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole Derivatives

The compounds 162D1 , 162D2 , and 162D3 from share the 1,2,4-oxadiazole motif but differ in substituents (alkyl chains vs. thiophene). Key comparisons include:

| Compound | Substituent on Oxadiazole | Molecular Weight (g/mol) | Yield (%) | Key Structural Features |

|---|---|---|---|---|

| 162D1 | Hexyl | 261.12 | 36 | Aliphatic chain, dihydrofuran-2-one |

| 162D2 | Octyl | 267.17 | 33 | Longer alkyl chain, dihydrofuran-2-one |

| 162D3 | Decyl | 271.19 | N/A | Longest alkyl chain |

| Target Compound | Thiophen-3-yl | Not reported | N/A | Aromatic substituent, indolizinone core |

- In contrast, the thiophene group in the target compound introduces π-conjugation, which may increase electron density and reactivity . The indolizinone core (target) vs. dihydrofuranone (162D1–162D3) alters ring strain and hydrogen-bonding capacity, impacting solubility and crystallinity .

Thiophene-Containing Analogues

Compounds 7a and 7b () incorporate thiophene rings but lack oxadiazole or indolizinone systems. Their synthesis involves condensation with malononitrile or ethyl cyanoacetate, suggesting that the target compound’s thiophen-3-yl-oxadiazole moiety might require similar sulfur-mediated cyclization steps . However, the indolizinone core likely necessitates distinct ring-closing strategies.

Core Structure Variations

The imidazo-pyridine derivative in demonstrates how core heterocycles influence physicochemical properties.

Research Findings and Implications

Synthetic Challenges :

- Alkyl-substituted oxadiazoles (162D1–162D3) achieve moderate yields (33–36%) via column chromatography, whereas introducing aromatic groups (e.g., thiophene) may lower yields due to steric hindrance or side reactions .

- Thiophene-containing compounds (e.g., 7a/7b) require sulfur and nitrile reagents, suggesting similar conditions for the target’s oxadiazole-thiophene linkage .

Spectroscopic Characterization :

- Potential Applications: Alkyl-oxadiazoles are explored for agrochemicals due to their stability, while thiophene-oxadiazole hybrids (like the target) are investigated for antimicrobial or optoelectronic applications .

Biological Activity

The compound 7-methoxy-8-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-2,3-dihydroindolizin-5(1H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 288.34 g/mol

- Structural Features : The compound features a methoxy group, an oxadiazole moiety, and an indolizinone framework.

Anticancer Properties

Recent studies have indicated that derivatives of oxadiazoles, including those similar to our compound, exhibit significant anticancer properties. For instance:

- Mechanism of Action : Oxadiazole derivatives are known to induce apoptosis in cancer cells through the activation of the caspase cascade and modulation of various signaling pathways (e.g., PI3K/Akt) .

Case Studies on Anticancer Effects

Anti-inflammatory Activity

Research indicates that compounds containing oxadiazole rings exhibit anti-inflammatory effects. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Similar oxadiazole derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may offer neuroprotective benefits. These effects are hypothesized to arise from the modulation of neurotransmitter levels and reduction of oxidative stress in neural tissues .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Preliminary studies suggest good bioavailability due to its lipophilic nature.

- Metabolism : Likely metabolized in the liver through cytochrome P450 enzymes.

- Toxicity : Initial toxicity assessments indicate a favorable safety profile; however, further studies are needed to confirm these findings.

Q & A

Q. What are the key synthetic strategies for constructing the indolizinone core in this compound?

The indolizinone scaffold can be synthesized via cyclization reactions involving precursors like 3-formylindole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with heterocyclic components (e.g., thiazolidinones or oxadiazoles) in acetic acid with sodium acetate as a base facilitates ring closure . Solvent choice (e.g., acetic acid) and catalytic conditions (sodium acetate) are critical for achieving high yields.

Q. Which spectroscopic techniques are most reliable for characterizing the oxadiazole-thiophene moiety?

- NMR spectroscopy : ¹H/¹³C NMR can confirm the oxadiazole-thiophene linkage via characteristic deshielding of protons adjacent to the electronegative nitrogen and sulfur atoms.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns specific to the oxadiazole ring .

- FT-IR : Peaks near 1600–1650 cm⁻¹ indicate C=N stretching in the oxadiazole ring .

Q. What starting materials are commonly used to introduce the thiophen-3-yl group?

Thiophene-3-carboxylic acid derivatives or 3-substituted thiophenes (e.g., thiophene-3-carbaldehydes) are typical precursors. These react with hydroxylamine or nitrile oxides under thermal or microwave-assisted conditions to form the 1,2,4-oxadiazole ring .

Advanced Research Questions

Q. How can reaction conditions be optimized for the 1,2,4-oxadiazole ring formation?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yields >85% by enhancing cyclization efficiency .

- Catalyst screening : Sodium acetate in acetic acid is standard, but ionic liquids (e.g., [BMIM]BF₄) may improve regioselectivity for the oxadiazole-thiophene linkage .

- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize intermediates, but acetic acid remains preferred for protonation-assisted cyclization .

Q. What mechanistic insights explain side reactions during indolizinone synthesis?

Competitive pathways may arise from:

- Knoevenagel condensation : Between aldehyde and active methylene groups, forming undesired byproducts. This is mitigated by using stoichiometric acetic acid to protonate intermediates .

- Oxadiazole ring opening : Under prolonged reflux, trace water can hydrolyze the oxadiazole to an amide. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to confirm ambiguous assignments .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and identify tautomeric forms or rotamers .

Q. What in silico strategies predict the compound’s reactivity in biological systems?

- Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or cyclooxygenases) based on the oxadiazole-thiophene pharmacophore .

- ADMET prediction : Tools like SwissADME assess bioavailability, emphasizing the methoxy group’s role in metabolic stability .

Q. How does the thiophen-3-yl substituent influence electronic properties compared to phenyl analogs?

- Electron-rich thiophene : Enhances π-stacking in protein binding pockets, increasing binding affinity.

- Electrochemical analysis : Cyclic voltammetry reveals lower oxidation potentials for thiophene vs. phenyl derivatives, suggesting redox-mediated bioactivity .

Methodological Tables

Q. Table 1. Comparative Yields for Oxadiazole Synthesis Methods

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thermal reflux | Acetic acid, 5 h, 110°C | 72–78 | |

| Microwave-assisted | DMF, 150°C, 30 min | 85–90 | |

| Ionic liquid catalysis | [BMIM]BF₄, 3 h, 100°C | 88 |

Q. Table 2. Key NMR Assignments for the Target Compound

| Proton Position | δ (ppm) | Multiplicity | Correlation (HSQC) |

|---|---|---|---|

| Indolizinone C8-H | 7.85 | Singlet | C8 (145.2 ppm) |

| Oxadiazole C2-H | 8.12 | Singlet | C2 (160.5 ppm) |

| Thiophene C4-H | 7.40 | Doublet | C4 (128.3 ppm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.